molecular formula C13H10FN3O2 B13016789 2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B13016789
M. Wt: 259.24 g/mol
InChI Key: FGSQKPFBVSRBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a high-value chemical scaffold for drug discovery research, particularly in neuroscience and oncology. This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one chemical class, a structure recognized for its significant potential in developing potent and selective neuroactive agents . Research indicates that derivatives within this chemical family serve as potent and brain-penetrable negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlus), specifically mGlu3 , which are promising targets for disorders like depression, anxiety, and Alzheimer's disease . Furthermore, pyrazolo[1,5-a]pyrazin-4-one derivatives have demonstrated substantial inhibitory activity against the growth of human lung cancer cells, including A549 and H322 lines, in a dosage-dependent manner , highlighting their broad utility in oncological research. The 3-(hydroxymethyl) substitution and the 2-aryl modification on the core structure are critical for optimizing binding affinity and selectivity towards specific protein targets . This reagent is offered exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(3-fluorophenyl)-3-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-9-3-1-2-8(6-9)11-10(7-18)12-13(19)15-4-5-17(12)16-11/h1-6,18H,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQKPFBVSRBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=CNC(=O)C3=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN3OC_{11}H_{10}FN_{3}O. The presence of the fluorophenyl group and hydroxymethyl substituent contributes to its unique chemical properties and biological activity.

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class often exhibit their biological effects through interactions with various molecular targets:

  • Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and metabolism .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity IC50 Value Target Reference
mTOR InhibitionLow nanomolar rangemTORC1
Antioxidant ActivityNot specifiedCellular oxidative stress
Antimicrobial ActivityVariableVarious bacterial strains
Anti-proliferative EffectsLow micromolar rangeCancer cell lines

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazolo compounds:

  • Cancer Treatment : A study focused on a series of pyrazolo derivatives showed significant anti-proliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways associated with tumor growth .
  • Antimicrobial Properties : Research indicated that certain pyrazolo derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed through minimum inhibitory concentration (MIC) assays, demonstrating potential for developing new antibiotics .
  • Neuroprotective Effects : Some studies have suggested that pyrazolo compounds can protect neuronal cells from oxidative damage, providing a basis for their use in treating neurodegenerative diseases such as Alzheimer's .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazin class exhibit promising anticancer properties. The structural characteristics of 2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrazin can inhibit specific kinases associated with tumor growth and metastasis .

1.2 Inhibition of Protein Kinases
This compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases. The unique fluorinated phenyl group may enhance its binding affinity and selectivity towards certain kinases, making it a candidate for targeted cancer therapies .

1.3 Neuroprotective Effects
Recent studies suggest that pyrazolo[1,5-a]pyrazin derivatives can exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability of these compounds to modulate neuroinflammatory pathways is under investigation, with preliminary results indicating reduced neuronal cell death in vitro .

Material Science Applications

2.1 Fluorescent Properties
The pyrazolo[1,5-a]pyrazin framework has been explored for its fluorescent properties, making it suitable for applications in organic electronics and optoelectronics. The incorporation of the hydroxymethyl group enhances its photophysical properties, allowing for potential use as a fluorescent probe or sensor in biological imaging .

2.2 Synthesis of Hybrid Materials
Due to its unique structure, this compound can serve as a building block for hybrid materials that combine organic and inorganic components. Such materials may have applications in catalysis or as advanced functional materials in electronics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclocondensation reactions that allow for the introduction of various functional groups while maintaining the integrity of the pyrazolo structure.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Cyclocondensation3-Fluorobenzaldehyde, hydroxymethyl pyrazoleMild hydrothermal conditions
2FunctionalizationAlkyl halidesBase-catalyzed reactions
3PurificationRecrystallizationSolvent-based purification

Case Studies

4.1 Case Study: Anticancer Efficacy
In a recent study examining the anticancer efficacy of pyrazolo[1,5-a]pyrazin derivatives, researchers synthesized a series of compounds including this compound and tested their effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups .

4.2 Case Study: Fluorescence Imaging
Another study focused on the fluorescent properties of this compound as a potential imaging agent in biological systems. Using live-cell imaging techniques, researchers demonstrated that the compound could effectively label lipid droplets in HeLa cells without cytotoxic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : The 4-chlorophenyl group in Compound 3o confers potent anti-proliferative activity against A549 lung cancer cells, likely due to enhanced hydrophobic interactions with target proteins. In contrast, the 3-fluorophenyl group in the target compound may offer a balance between lipophilicity and electronic effects.

Anti-Cancer Activity

  • Its hydroxymethyl group may modulate autophagy pathways, similar to Compound 3o.
  • Compound 3o : Exhibits IC₅₀ values of ~5 μM against A549 and H322 lung cancer cells, with activity linked to autophagy modulation.
  • Methylsulfonyl Analogs : Derivatives like 2-(2-ethoxyphenyl)-7-(methylsulfonyl)-PPO show extended plasma half-lives (~30 min vs. ~10 min for acyclic forms), highlighting the scaffold’s utility in prodrug design.

Prodrug Potential

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones can act as prodrugs for β-amidomethyl vinyl sulfones, which covalently inhibit viral proteases. However, the target compound’s hydroxymethyl group may stabilize the cyclic form, reducing conversion to the reactive acyclic form and minimizing off-target effects.

Pharmacokinetic and Stability Profiles

  • Plasma Stability : The cyclic pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold demonstrates improved pharmacokinetics over acyclic analogs. For example, the cyclic form of 2-(2-ethoxyphenyl)-7-(methylsulfonyl)-PPO has a 4-fold higher plasma exposure than its acyclic counterpart.
  • Glutathione (GSH) Reactivity : Unlike acyclic β-amidomethyl vinyl sulfones, cyclic analogs (e.g., the target compound) show minimal GSH adduct formation (<6% after 24 h), suggesting reduced risk of off-target covalent binding.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Acetylenic Ketones

Specific Preparation Method for 2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Synthetic Route Summary

A representative synthetic route involves:

  • Starting Materials:

    • A 3-fluorophenyl-substituted acetylenic ketone or equivalent precursor.
    • A hydrazine derivative capable of forming the pyrazolo[1,5-a]pyrazine core.
  • Cyclocondensation Reaction:

    • The hydrazine derivative reacts with the acetylenic ketone under controlled conditions (e.g., in ethanol or aprotic solvents at moderate temperatures).
    • This step forms the fused pyrazolo[1,5-a]pyrazin-4-one ring system with the 3-fluorophenyl substituent at the 2-position.
  • Hydroxymethyl Group Introduction:

    • The hydroxymethyl group at the 3-position can be introduced either by:
      • Using a hydroxymethyl-substituted precursor in the initial cyclocondensation.
      • Post-cyclization functionalization, such as hydroxymethylation via formaldehyde or related reagents under mild conditions.
  • Purification and Characterization:

    • The product is purified by standard chromatographic techniques.
    • Characterization includes NMR, MS, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

Step Conditions Notes
Cyclocondensation Solvent: Ethanol or DMF Temperature: 50–80 °C
Catalyst: Optional (e.g., ZnO) Time: 4–12 hours
Hydroxymethylation Reagent: Formaldehyde or equivalent Mild base or acid catalysis
Temperature: Room temperature Time: 1–3 hours
Purification Chromatography (silica gel) Solvent system optimized for polarity

Research Findings and Yield Data

  • The cyclocondensation step typically yields the pyrazolo[1,5-a]pyrazin-4-one core in 70–90% yield depending on the substrate purity and reaction conditions.
  • Hydroxymethylation yields vary but generally range from 60–85% with high regioselectivity.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields.
  • Catalytic methods using nano-ZnO or copper triflate have shown improved environmental profiles and reaction efficiency.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Advantages References
Cyclocondensation with acetylenic ketones 3-fluorophenyl acetylenic ketone + hydrazine Ethanol/DMF, 50–80 °C, 4–12 h 70–90 Regioselective, straightforward
1,3-Diketone condensation 1,3-diketone + hydrazine Nano-ZnO catalyst, mild temp 80–95 High yield, green protocol
Post-cyclization hydroxymethylation Pyrazolo[1,5-a]pyrazin-4-one + formaldehyde Mild acid/base, RT, 1–3 h 60–85 Selective functionalization
Microwave-assisted synthesis Similar to above Microwave irradiation, short time Comparable Reduced reaction time

Q & A

Basic Research Question

  • Cell lines : A549 (lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) are standard models for testing antiproliferative effects via MTT assays .
  • Apoptosis assays : Annexin V/PI staining with flow cytometry quantifies early/late apoptotic populations .
  • IC₅₀ determination : Dose-response curves (0.1–100 µM) identify potency thresholds. Reported IC₅₀ values for related derivatives range from 2.7–4.9 µM .

How can researchers distinguish between apoptosis and autophagy-mediated cell death mechanisms?

Advanced Research Question

  • Caspase-3/7 activation : Luminescent assays (e.g., Caspase-Glo®) confirm apoptosis, while autophagy inhibitors (e.g., chloroquine) modulate LC3-II/LC3-I ratios .
  • Western blotting : Monitor p62 degradation (autophagy flux) and Bcl-2/Bax ratios (apoptotic signaling) .
  • TEM imaging : Detect autophagosome formation in treated cells .

What structural modifications optimize activity against TRK kinases or mGluR2 receptors?

Advanced Research Question

  • TRK kinase inhibition : Introduce bioisosteric replacements (e.g., difluorophenyl groups at position 5) to enhance binding affinity .
  • mGluR2 NAM activity : Substituents at position 7 (e.g., methylsulfonylmethyl) improve negative allosteric modulation .
  • Hydroxymethyl group : Critical for solubility; acetylation reduces polarity but may decrease cellular uptake .

How should discrepancies in biological activity between studies be resolved?

Advanced Research Question

  • Orthogonal assays : Validate antiproliferative effects using clonogenic survival assays alongside MTT to rule out false positives from metabolic interference .
  • Structural validation : Compare crystallographic data with synthetic batches to exclude stereochemical variations .
  • Kinetic profiling : Time-lapse microscopy tracks cell death dynamics (apoptosis vs. necrosis) .

What computational methods support SAR studies for this scaffold?

Advanced Research Question

  • Docking simulations : Use Glide SP or AutoDock Vina to predict interactions with TRK kinase domains (PDB: 6VOO) or mGluR2 (PDB: 5CNI) .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER force field) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP and IC₅₀ values .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Microwave limitations : Batch size constraints require transition to flow chemistry for large-scale cyclization .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for gram-scale production .
  • Stability testing : Monitor hydrolytic degradation of the hydroxymethyl group under physiological pH (4.0–7.4) .

How does the compound’s pharmacokinetic profile influence in vivo experimental design?

Advanced Research Question

  • Metabolic stability : Microsomal assays (human/rat liver) identify CYP450-mediated oxidation hotspots (e.g., fluorophenyl ring) .
  • BBB permeability : LogD (1.5–2.5) and P-gp efflux ratios predict CNS availability for neurological applications .
  • Formulation : Use PEG-based nanoparticles to enhance solubility for intraperitoneal administration in xenograft models .

What cross-disciplinary applications exist beyond oncology?

Advanced Research Question

  • Neurodegeneration : mGluR2 modulation suggests potential in Alzheimer’s models (APP/PS1 mice) .
  • Antiviral activity : Alphavirus protease inhibition (EC₅₀ = 1.2 µM in CHIKV assays) via covalent cysteine targeting .
  • Inflammation : NF-κB pathway inhibition observed in RAW264.7 macrophages (IL-6 suppression at 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.